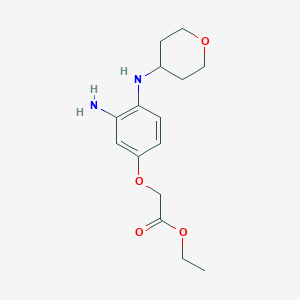
Ethyl 2-(3-amino-4-((tetrahydro-2H-pyran-4-yl)amino)phenoxy)acetate
Description
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines an amino group, a tetrahydropyran ring, and an ethyl ester moiety, making it a versatile molecule for synthetic and research purposes.
Propriétés
Formule moléculaire |
C15H22N2O4 |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
ethyl 2-[3-amino-4-(oxan-4-ylamino)phenoxy]acetate |
InChI |
InChI=1S/C15H22N2O4/c1-2-20-15(18)10-21-12-3-4-14(13(16)9-12)17-11-5-7-19-8-6-11/h3-4,9,11,17H,2,5-8,10,16H2,1H3 |
Clé InChI |
SMRSPWHQVWOTLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=CC(=C(C=C1)NC2CCOCC2)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-hydroxybenzoic acid with tetrahydro-2H-pyran-4-amine under specific conditions to form the core structure. This intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled environments to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.
Applications De Recherche Scientifique
2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-Amino-4-[(tetrahydro-2h-pyran-4-yl)amino]phenoxy]acetic acid, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydropyran ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and exhibit interesting pharmacological properties.
Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring are often used in organic synthesis and medicinal chemistry.
Uniqueness
Its structure provides a balance between stability and reactivity, making it a valuable compound for various research and industrial purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


